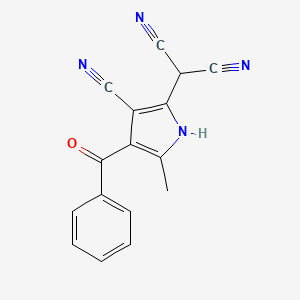

2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

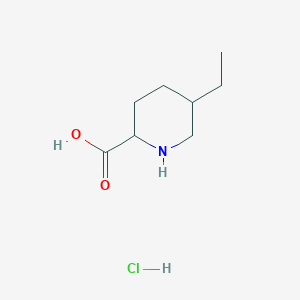

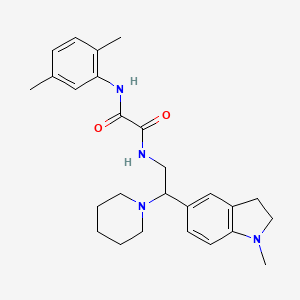

“2-(4-Benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)malononitrile” is a chemical compound that is part of the pyrrole family . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The compound is a derivative of malononitrile dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile or 2-amino-1,1,3-tricyanopropene .

Synthesis Analysis

The synthesis of this compound involves various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . It can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids .Molecular Structure Analysis

The molecular structure of this compound includes three CN functional groups as powerful electron acceptor groups, an amine, and an α, β-unsaturated alkene part along with a CH acid site . This makes malononitrile dimer a multi-functional reagent with great flexibility and high reactivity .Chemical Reactions Analysis

The compound has been used in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . It has also been used as a precursor reactant for rapid access to pyrimidine derivatives .Scientific Research Applications

Catalytic Asymmetric Reactions

Thiourea-catalyzed asymmetric Michael addition reactions represent a significant application in synthetic organic chemistry, particularly when activated methylene compounds are used as nucleophiles. For instance, the addition of malononitrile to α,β-unsaturated imides yields Michael adducts with high enantioselectivity. This process is facilitated by the dual activation of the imide through both intra- and intermolecular hydrogen bonding, which enhances the reactivity of substrates like N-alkenoyl-2-methoxybenzamide, allowing for a broader range of nucleophiles to be employed (T. Inokuma, Y. Hoashi, & Y. Takemoto, 2006).

Synthesis of Heterocyclic Compounds

The reactivity of malononitrile derivatives in the synthesis of heterocyclic compounds is noteworthy. For example, the acylation of pyrrolidin-2-ylidenemalononitrile with benzoyl chloride leads to the formation of 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile, which serves as a precursor for synthesizing γ-aminopropylpyrazoles and pyrimidines. This illustrates the utility of such compounds in generating diverse heterocyclic architectures (K. V. Shvidenko et al., 2010).

Development of Chromophores

2-(3-Cyano-5-hydroxy-5-methyl-4-vinylene-1H-pyrrol-2(5H)-ylidene)malononitriles are novel functionalized analogs of tricyanofuran-containing (TCF) push–pull chromophores. The synthesis involves the reaction between malononitrile dimer and diacetyl, followed by interaction with aldehydes. This method is promising for developing new chromophores, showcasing the potential of malononitrile derivatives in material science (M. Y. Belikov et al., 2018).

Antiproliferative Activity

The exploration of 2-aminobenzimidazole derivatives, synthesized from reactions of Schiff bases with nitriles containing an active methylene group like malononitrile, has revealed compounds with significant antiproliferative activity. This highlights the potential of malononitrile derivatives in medicinal chemistry, particularly in the development of new anticancer agents (A. Nowicka et al., 2014).

Mechanism of Action

While the specific mechanism of action for “2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)malononitrile” is not mentioned in the sources, it’s worth noting that malononitrile dimer has been used in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo .

Future Directions

properties

IUPAC Name |

2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O/c1-10-14(16(21)11-5-3-2-4-6-11)13(9-19)15(20-10)12(7-17)8-18/h2-6,12,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUPSOLWESYIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C(C#N)C#N)C#N)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2865041.png)

![N-(3,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2865042.png)

![Tert-butyl (1R,5S)-1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2865045.png)

![1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2865048.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2865054.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2865056.png)

![N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2865059.png)

![N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2865061.png)